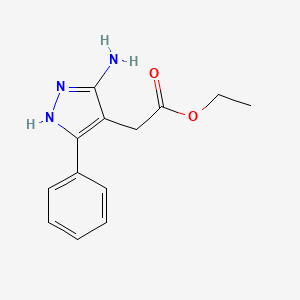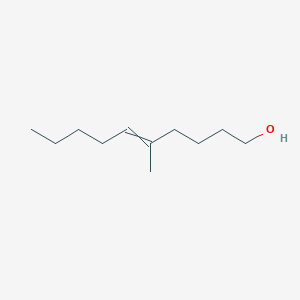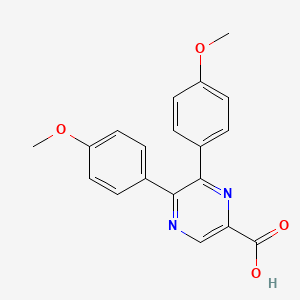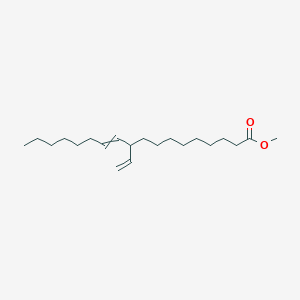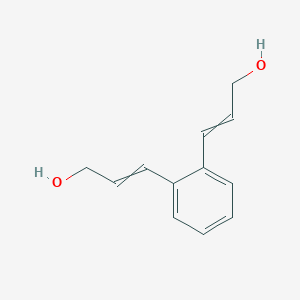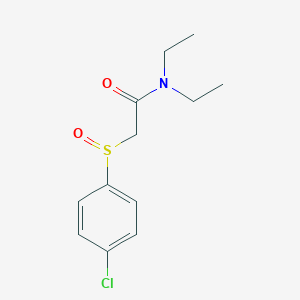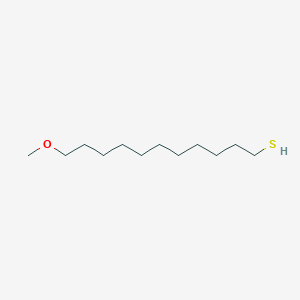
11-Methoxyundecane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Methoxyundecane-1-thiol is an organic compound that belongs to the class of thiols, which are sulfur-containing compounds characterized by the presence of a thiol group (-SH). This compound is notable for its unique structure, which includes a methoxy group (-OCH3) attached to the eleventh carbon of an undecane chain, with a thiol group at the first carbon. Thiols are known for their distinctive odors and their reactivity, which makes them valuable in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 11-Methoxyundecane-1-thiol can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of an alkyl halide with a thiol nucleophile. For instance, the reaction of 11-bromo-1-undecanol with sodium methoxide can yield 11-methoxyundecane, which can then be converted to this compound through a reaction with thiourea followed by hydrolysis .
Industrial Production Methods: In industrial settings, the production of thiols often relies on the high nucleophilicity of sulfur. The reaction of sodium hydrosulfide with alkyl halides is a common method. This approach can be adapted for the production of this compound by using the appropriate alkyl halide precursor .
Chemical Reactions Analysis
Types of Reactions: 11-Methoxyundecane-1-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides, sulfinic acids, and sulfonic acids. .
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group acts as a nucleophile.
Common Reagents and Conditions:
Oxidizing Agents: Molecular bromine, iodine, hydrogen peroxide, potassium permanganate
Reducing Agents: Hydrochloric acid, zinc.
Nucleophiles: Thiourea, sodium hydrosulfide
Major Products:
Disulfides: Formed through oxidation of thiols.
Sulfonic Acids: Produced by strong oxidation of thiols.
Thioethers: Result from nucleophilic substitution reactions
Scientific Research Applications
11-Methoxyundecane-1-thiol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 11-Methoxyundecane-1-thiol involves its thiol group, which can participate in various chemical reactions. Thiols are known to function as chain transfer agents in free radical reactions due to the relatively weak bonding energy of the sulfur-hydrogen bond. This allows the thiol group to easily dissociate and form a thiyl radical, which can then participate in further reactions . Additionally, thiols can inhibit enzymes such as tyrosinase and peroxidase, which are involved in the melanogenesis pathway .
Comparison with Similar Compounds
1-Undecanethiol: Similar structure but lacks the methoxy group.
11-Mercapto-1-undecanol: Contains a hydroxyl group instead of a methoxy group.
11-Amino-1-undecanethiol: Contains an amino group instead of a methoxy group.
Uniqueness: 11-Methoxyundecane-1-thiol is unique due to the presence of both a methoxy group and a thiol group in its structure. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
117559-62-3 |
|---|---|
Molecular Formula |
C12H26OS |
Molecular Weight |
218.40 g/mol |
IUPAC Name |
11-methoxyundecane-1-thiol |
InChI |
InChI=1S/C12H26OS/c1-13-11-9-7-5-3-2-4-6-8-10-12-14/h14H,2-12H2,1H3 |
InChI Key |
DGXSHDQBHKFGDF-UHFFFAOYSA-N |
Canonical SMILES |
COCCCCCCCCCCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


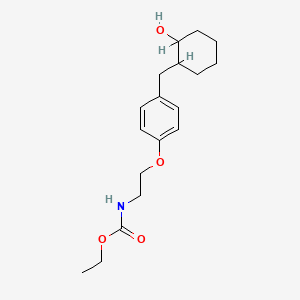
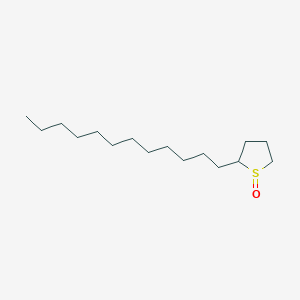
![Selenazolo[4,5-f]quinolin-2-amine, 4,5-dihydro-](/img/structure/B14285235.png)
![2-[(3,4-Dimethoxyphenyl)methyl]-2-methyl-1,3-dioxolane](/img/structure/B14285241.png)

![6-ethoxy-2-(3-nitrophenyl)-3H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14285247.png)
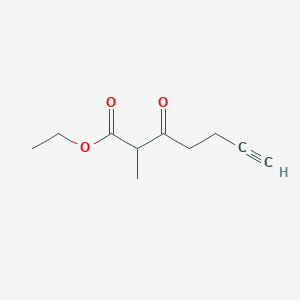
![Stannane, tributyl[1-(methoxymethyl)ethenyl]-](/img/structure/B14285252.png)
